2-(2-Bromobenzyl)-4-methylphenol
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Overview
Description
2-(2-Bromobenzyl)-4-methylphenol is an organic compound with a molecular formula of C14H13BrO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-bromobenzyl group and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-4-methylphenol typically involves the bromination of 4-methylphenol followed by a Friedel-Crafts alkylation reaction with 2-bromobenzyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(2-Bromobenzyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzyl alcohol
- 4-Methylphenol
- 2-Bromobenzyl chloride
Comparison
2-(2-Bromobenzyl)-4-methylphenol is unique due to the presence of both a bromine atom and a methyl group on the phenolic ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds. For example, 2-bromobenzyl alcohol lacks the methyl group, which can affect its solubility and reactivity in certain chemical reactions.
Properties
CAS No. |
5468-74-6 |
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Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C14H13BrO/c1-10-6-7-14(16)12(8-10)9-11-4-2-3-5-13(11)15/h2-8,16H,9H2,1H3 |
InChI Key |
ZNIDNYDBMKCRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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